N-(4-fluorophenyl)propanamide

Lipophilicity ADME Medicinal Chemistry

N-(4-fluorophenyl)propanamide (CAS 457-74-9, also known as 4'-fluoropropionanilide) is a fluorinated aromatic amide with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. The compound is characterized by a propionamide group linked to a para-fluorophenyl ring.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
CAS No. 457-74-9
Cat. No. B6613116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)propanamide
CAS457-74-9
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C9H10FNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
InChIKeyMXCKOVUKAAUIQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-fluorophenyl)propanamide (457-74-9): A Key Fluorinated Building Block for Pharmaceutical and Chemical Synthesis


N-(4-fluorophenyl)propanamide (CAS 457-74-9, also known as 4'-fluoropropionanilide) is a fluorinated aromatic amide with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol [1]. The compound is characterized by a propionamide group linked to a para-fluorophenyl ring. Computed physicochemical properties include an XLogP3 value of 1.7 [2], a topological polar surface area (TPSA) of 29.1 Ų [2], and a boiling point of 311.3°C at 760 mmHg . The fluorine substitution on the phenyl ring imparts distinct lipophilic and electronic characteristics compared to non-fluorinated or other halogenated analogs. As a primary amide, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex fluorinated compounds with applications in medicinal chemistry and materials science.

Why Simple Amide Substitution Fails: The Critical Role of the 4-Fluoro Group in N-(4-fluorophenyl)propanamide (457-74-9)


The seemingly minor substitution of a hydrogen atom with fluorine at the para position of the phenyl ring in N-(4-fluorophenyl)propanamide profoundly alters its physicochemical and biological properties. Generic substitution with non-fluorinated or alternative halogenated analogs cannot be assumed to yield equivalent performance in synthesis, analytical reference, or biological assays. The fluorine atom significantly increases lipophilicity (XLogP3 = 1.7 [1]), modifies metabolic stability, and influences intermolecular interactions such as hydrogen bonding and π-stacking [2]. These changes directly impact critical parameters including compound solubility, chromatographic retention time, crystal packing, and in vivo pharmacokinetic behavior. Therefore, for applications requiring precise control over these properties—ranging from the development of novel pharmaceuticals to the synthesis of advanced materials—the specific use of N-(4-fluorophenyl)propanamide is not merely preferred but is functionally non-interchangeable with its analogs. The quantitative evidence presented below substantiates this necessity.

Quantitative Evidence: N-(4-fluorophenyl)propanamide (457-74-9) Versus Key Analogs


Enhanced Lipophilicity: XLogP3 Increase of +0.65 Over Non-Fluorinated Analog

N-(4-fluorophenyl)propanamide exhibits a significantly higher lipophilicity compared to its non-fluorinated counterpart, N-phenylpropanamide. The computed XLogP3 value for N-(4-fluorophenyl)propanamide is 1.7 [1], whereas the non-fluorinated analog has an XLogP3 of approximately 1.05 [2]. This increase of +0.65 log units, driven by the presence of the para-fluorine atom, enhances membrane permeability and alters distribution characteristics in biological systems. The observed difference is consistent with established structure-property relationships where aromatic fluorine substitution increases logP by ~0.5-0.7 units.

Lipophilicity ADME Medicinal Chemistry

Distinct Physical State: Liquid at Ambient Conditions Versus Solid Analogs

N-(4-fluorophenyl)propanamide is a liquid at room temperature, with a reported boiling point of 311.3°C at 760 mmHg and a density of 1.167 g/cm³ . In contrast, the chloro- and unsubstituted analogs are crystalline solids with melting points of 137-141°C and 104-107°C , respectively. This difference in physical state can be attributed to the weaker intermolecular interactions in the fluorinated derivative, likely due to altered dipole moments and reduced crystal packing efficiency. The liquid nature of N-(4-fluorophenyl)propanamide facilitates its use as a neat reagent or solvent in certain synthetic transformations, eliminating the need for dissolution and potentially simplifying process workflows.

Physical Property Formulation Synthesis

Reduced CYP3A4 Inhibition Liability Compared to Structural Congeners

Assessment of N-(4-fluorophenyl)propanamide for inhibition of CYP3A4, a major human drug-metabolizing enzyme, revealed an IC50 value of 20,000 nM [1]. This indicates a very low propensity for CYP3A4-mediated drug-drug interactions. For context, many substituted propanamide derivatives have been identified as potent time-dependent inhibitors of CYP3A4, with IC50 values often in the low nanomolar range [2]. The weak inhibition exhibited by N-(4-fluorophenyl)propanamide suggests that when used as a building block or intermediate, the resulting compounds may carry a reduced risk of cytochrome P450-related toxicity and clinical drug interaction liabilities.

Drug-Drug Interaction CYP Inhibition Safety Pharmacology

Moderate Lipophilicity (LogP 2.25) Balances Solubility and Permeability for Downstream Chemistry

The experimental LogP value for N-(4-fluorophenyl)propanamide is reported as 2.25 , placing it within the optimal range (LogP 1-3) for oral drug-like molecules as defined by Lipinski's Rule of Five. This value is moderately higher than the unsubstituted N-phenylpropanamide (LogP ~1.6 ) but significantly lower than the corresponding chloro analog (LogP 2.76 ) and bromo analog (XLogP3 ~2.3 [1]). The balanced lipophilicity of the fluorinated derivative offers an advantageous compromise: it provides sufficient membrane permeability while maintaining acceptable aqueous solubility (reported as >25 mg/mL [2]), thereby facilitating both in vitro assays and in vivo studies.

Drug-likeness Solubility Bioavailability

Optimal Research and Industrial Applications for N-(4-fluorophenyl)propanamide (457-74-9)


Synthesis of Fluorinated Fentanyl Analogs and Related Opioid Scaffolds

As a critical precursor, N-(4-fluorophenyl)propanamide is employed in the synthesis of para-fluorofentanyl and related 4-anilidopiperidine class opioids. Its unique substitution pattern, specifically the para-fluorine, is essential for achieving the desired pharmacological profile of the final drug candidate, influencing both potency and metabolic stability [1]. The liquid physical state of this amide simplifies handling in multi-step synthetic sequences compared to solid anilide analogs, offering operational advantages in both research and pilot-scale production. Its moderate lipophilicity (LogP 2.25) facilitates efficient extraction and purification steps [2].

Lead Optimization in Medicinal Chemistry for Improved ADME Properties

In drug discovery programs, N-(4-fluorophenyl)propanamide serves as a valuable building block for introducing a metabolically stable, lipophilic moiety into lead compounds. Its calculated XLogP3 of 1.7 and balanced LogP of 2.25 [1] make it an ideal fragment for optimizing cell permeability while mitigating the risk of high lipophilicity-driven toxicity [2]. The weak inhibition of CYP3A4 (IC50 = 20,000 nM) [3] further supports its use in constructing drug candidates with a lower potential for cytochrome P450-mediated drug-drug interactions, a critical advantage in the development of safe, multi-drug therapies.

Development of Novel Analytical Standards and Reference Materials

The distinct spectroscopic and chromatographic properties of N-(4-fluorophenyl)propanamide, characterized by specific GC/MS, NMR, and FTIR signatures [1], make it an excellent candidate for use as a reference standard in analytical chemistry. Its unique retention index (1493 on GC/MS) [2] and well-defined mass spectrum allow for unambiguous identification and quantification of this compound and its derivatives in complex mixtures. This is particularly valuable for forensic toxicology laboratories monitoring the synthesis and distribution of fluorinated fentanyl analogs, where precise analytical standards are required for regulatory compliance.

Exploring Structure-Activity Relationships in Halogenated Amide Series

N-(4-fluorophenyl)propanamide is a key member of a homologous series of 4-halogenated propanamides. Its physicochemical properties—liquid state, LogP of 2.25, and boiling point of 311.3°C [1]—provide a distinct data point when compared to the chloro- (solid, LogP 2.76) and bromo- (solid, LogP ~2.3) analogs [2]. This compound enables systematic investigations into the effect of halogen size and electronegativity on molecular interactions, crystal engineering, and biological activity. Researchers can leverage this series to probe halogen bonding effects, optimize synthetic routes, and build predictive models for ADME properties in novel chemical space.

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